

Physical and chemical properties of "Methyl 3-amino-4-iodobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Methyl 3-amino-4-iodobenzoate

Cat. No.: B1321641

[Get Quote](#)

Technical Guide: Methyl 3-amino-4-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Methyl 3-amino-4-iodobenzoate**, a key intermediate in organic synthesis with applications in the pharmaceutical, agrochemical, and dyestuff industries.^[1] This document details its physicochemical characteristics, provides experimental protocols for its synthesis and analysis, and outlines its chemical structure and reactivity.

Core Physical and Chemical Properties

Methyl 3-amino-4-iodobenzoate is a solid, typically appearing as a pale-yellow to brown powder.^[2] It is slightly soluble in water.^[1] The following tables summarize the key quantitative data for this compound.

Table 1: Physical Properties of Methyl 3-amino-4-iodobenzoate

Property	Value	Source
Molecular Formula	C ₈ H ₈ INO ₂	[1] [2] [3] [4]
Molecular Weight	277.06 g/mol	[3] [4]
Melting Point	130-140 °C	[2]
Boiling Point	344.3 ± 32.0 °C (Predicted)	[5]
Density	1.826 ± 0.06 g/cm ³ (Predicted)	[5]
Appearance	Pale-yellow to Yellow to Brown Solid	[2]
Solubility	Slightly soluble in water	[1]

Table 2: Chemical Identifiers

Identifier	Value	Source
IUPAC Name	methyl 3-amino-4-iodobenzoate	[2]
CAS Number	412947-54-7	[1] [2]
InChI Key	WJEBNIVVLJEIKE-UHFFFAOYSA-N	[2]
SMILES	COC(=O)C1=CC(N)=C(I)C=C1	[2]

Experimental Protocols

Synthesis of Methyl 3-amino-4-iodobenzoate

A common synthetic route to **Methyl 3-amino-4-iodobenzoate** involves the nitration of Methyl 4-iodobenzoate followed by reduction of the nitro group. The following is a detailed methodology based on established procedures.[\[1\]](#)

Materials:

- Methyl 4-iodobenzoate

- Concentrated Sulfuric Acid
- Concentrated Nitric Acid
- Ethyl Acetate
- Potassium Carbonate solution
- Brine
- Sodium Sulfate
- Dichloromethane
- Trifluoroacetic Anhydride

Procedure:

- Nitration:
 - Dissolve Methyl 4-iodobenzoate (e.g., 5.24 g, 20.0 mmol) in sulfuric acid solution at 0 °C.
 - Slowly add concentrated nitric acid (e.g., 1.43 mL) dropwise while maintaining the temperature at 0 °C.
 - Stir the reaction mixture at room temperature for 5 hours.
 - Warm the mixture to 40°C and continue the reaction for 1 hour.
 - Pour the resulting orange solution into ice (e.g., 100 g).
 - Add ethyl acetate (e.g., 200 mL), shake for 30 minutes, and filter.
 - Separate the organic and aqueous phases.
 - Extract the aqueous phase with ethyl acetate (e.g., 200 mL).
- Work-up and Reduction (Implied from the procedure for a similar compound):

- Note: The direct reduction step is not explicitly detailed in the provided source for this specific synthesis, but a subsequent step implies the presence of the amino group. The general procedure would involve a reduction of the newly introduced nitro group.
- Purification:
 - Dilute the residue with potassium carbonate solution and extract with ethyl acetate.
 - Combine the organic layers, wash with brine, and dry over sodium sulfate.
 - Filter and concentrate the solution under reduced pressure to yield **Methyl 3-amino-4-iodobenzoate** as a white solid.[\[1\]](#)

Analytical Methodologies

Gas Chromatography (GC):

Purity assessment of **Methyl 3-amino-4-iodobenzoate** is often performed using gas chromatography.[\[2\]](#) While a specific validated method is not publicly available, a general approach can be outlined. Due to the polar nature of the amino and ester groups, derivatization may be necessary to improve peak shape and thermal stability.

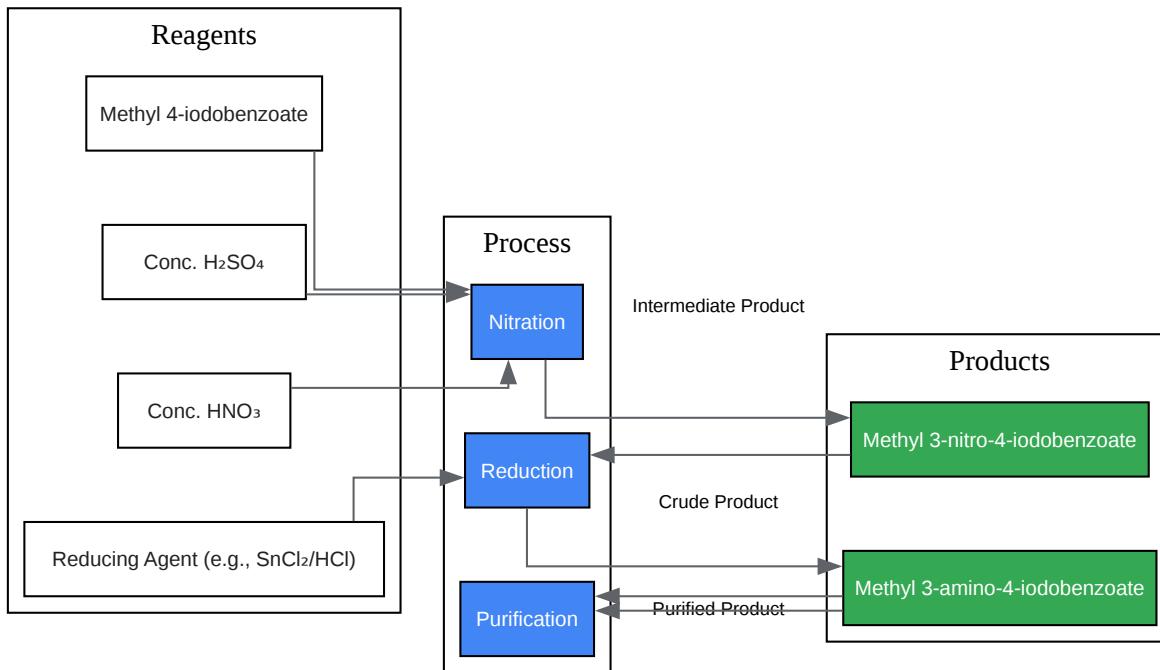
- Derivatization (Optional but Recommended): Silylation is a common technique for derivatizing compounds with active hydrogens (-NH₂, -OH, -COOH) prior to GC analysis. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used. The derivatization reaction typically involves heating the sample with the silylating reagent in an appropriate solvent.
- Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), would be suitable.
- Injector and Detector: A split/splitless injector and a flame ionization detector (FID) are commonly used.
- Carrier Gas: Helium or hydrogen.

- Temperature Program: An initial oven temperature of around 100-150°C, followed by a ramp to a final temperature of 250-300°C.

High-Performance Liquid Chromatography (HPLC):

HPLC is another powerful technique for the analysis of aromatic compounds like **Methyl 3-amino-4-iodobenzoate**.

- Column: A reversed-phase C18 column is typically used for the separation of aromatic compounds.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is common.
- Detector: A UV detector set to a wavelength where the compound has significant absorbance (likely in the 254 nm range) would be appropriate. Mass spectrometry (MS) can also be coupled with HPLC for definitive identification.
- Injection Volume and Flow Rate: Typically in the range of 5-20 μ L and 0.5-1.5 mL/min, respectively.


Chemical Structure and Reactivity

Methyl 3-amino-4-iodobenzoate is a substituted benzene ring containing three functional groups: a methyl ester, an amino group, and an iodine atom. The relative positions of these groups influence the chemical reactivity of the molecule. The amino group is an activating, ortho-, para-directing group, while the methyl ester is a deactivating, meta-directing group. The iodine atom can participate in various cross-coupling reactions, making this compound a valuable building block in the synthesis of more complex molecules.

Visualizations

Synthesis Workflow of Methyl 3-amino-4-iodobenzoate

The following diagram illustrates the key steps in the synthesis of **Methyl 3-amino-4-iodobenzoate**.

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the synthesis of **Methyl 3-amino-4-iodobenzoate**.

Safety Information

Methyl 3-amino-4-iodobenzoate should be handled with care in a laboratory setting.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. METHYL 3-AMINO-4-IODOBENZOATE | 412947-54-7 [chemicalbook.com]
- 2. Methyl 3-amino-4-iodobenzoate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | [thermofisher.com](#) [thermofisher.com]
- 3. Methyl 4-amino-3-iodobenzoate | C8H8INO2 | CID 4104649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 3-amino-4-iodobenzoate - CAS:412947-54-7 - Sunway Pharm Ltd [3wpharm.com]
- 5. methyl 3-amino-4-iodobenzoate manufacturers and suppliers in india [chemicalbook.com]
- To cite this document: BenchChem. [Physical and chemical properties of "Methyl 3-amino-4-iodobenzoate"]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1321641#physical-and-chemical-properties-of-methyl-3-amino-4-iodobenzoate\]](https://www.benchchem.com/product/b1321641#physical-and-chemical-properties-of-methyl-3-amino-4-iodobenzoate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com